![molecular formula C15H9BrClN3O3S B2711683 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide CAS No. 391217-98-4](/img/structure/B2711683.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide
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Overview
Description
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Scientific Research Applications
- The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel 1,2,3-triazole derivatives derived from 6-bromobenzo[d]thiazol-2(3H)-one. These derivatives demonstrated good cytotoxicity against human cancer cell lines (MCF-7 and HeLa) when compared to the standard drug Cisplatin .
- The same 1,2,3-triazole derivatives were also evaluated for antibacterial activity. Most of the compounds exhibited moderate to good antibacterial activity against different bacteria, comparable to the positive control drug Streptomycin .
Anticancer Research
Antibacterial Activity
Pesticidal Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3S/c1-19-12-5-2-8(16)6-13(12)24-15(19)18-14(21)10-7-9(20(22)23)3-4-11(10)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRNTYZYTVBAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide |
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